Creatine Monohydrate

Catalog No.
S773862
CAS No.
6020-87-7
M.F
C4H9N3O2.H2O
C4H11N3O3
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Creatine Monohydrate

CAS Number

6020-87-7

Product Name

Creatine Monohydrate

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;hydrate

Molecular Formula

C4H9N3O2.H2O
C4H11N3O3

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2

InChI Key

MEJYXFHCRXAUIL-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in water, insoluble in ether
Slightly soluble in ether and ethanol
In water, 1.33X10+4 mg/L at 18 °C
13.3 mg/mL at 18 °C

Synonyms

Creatine hydrate; 2-(1-Methylguanidino)acetic acid hydrate; Creatine, monohydrate; Creatinemonohydrate

Canonical SMILES

CN(CC(=O)O)C(=N)N

The exact mass of the compound Creatine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Creatine Monohydrate (CrM) is the industry-standard crystalline form of creatine, comprising approximately 88% active creatine and 12% water of crystallization[1]. As the most extensively validated metabolic compound in its class, its near 100% physiological bioavailability and documented shelf-life (>3 years at 40 °C without degradation) make it the definitive baseline for procurement[1]. While alternative salts and anhydrous forms attempt to optimize solubility or concentration, CrM remains the most cost-effective and reliable raw material for large-scale nutritional formulation, clinical research, and industrial manufacturing, directly outperforming esterified forms in aqueous stability [2].

Substituting Creatine Monohydrate with alternative derivatives—such as Creatine Ethyl Ester (CEE), Creatine Hydrochloride (CrHCl), or Creatine Anhydrous—introduces significant formulation and efficacy risks [1]. Creatine Anhydrous, while offering a marginally higher active concentration, is highly hygroscopic and rapidly absorbs ambient moisture to revert to the monohydrate form, causing clumping and requiring strict moisture-barrier packaging [1]. Furthermore, esterified variants like CEE suffer from rapid non-enzymatic degradation into the inactive byproduct creatinine when exposed to aqueous or acidic environments, drastically reducing actual delivery compared to CrM [2]. High-solubility salts like CrHCl dramatically increase procurement costs without providing any quantifiable improvement in muscle creatine retention or systemic bioavailability over the baseline monohydrate [3].

Superior Aqueous and Acidic Stability Against Degradation

A critical procurement factor for liquid or acidic formulations is the active compound's resistance to cyclization into creatinine. Studies demonstrate that Creatine Monohydrate remains stable in solid form and neutral solutions, whereas Creatine Ethyl Ester (CEE) undergoes rapid non-enzymatic degradation under physiological and acidic aqueous conditions [1]. In head-to-head in vitro assays, CEE converts to creatinine at an accelerated rate, rendering it an unreliable precursor for actual creatine delivery[1]. Consequently, CrM ensures that the formulated dose matches the delivered dose without the premature degradation observed in esterified comparators [2].

Evidence DimensionNon-enzymatic degradation to creatinine in aqueous/acidic conditions
Target Compound DataCreatine Monohydrate (Stable; negligible degradation to creatinine over standard digestive timeframes)
Comparator Or BaselineCreatine Ethyl Ester (Rapidly degrades to creatinine; significantly shorter half-life in solution)
Quantified DifferenceCEE exhibits rapid cyclization to creatinine, virtually eliminating its viability as a stable aqueous additive compared to CrM.
ConditionsIn vitro physiological pH and aqueous solution assays.

Procurement of CEE for formulation leads to rapid loss of the active pharmaceutical ingredient, whereas CrM guarantees shelf-life and dosing accuracy.

Unmatched Physiological Bioavailability and Muscle Saturation

Despite marketing claims surrounding high-solubility salts (like Creatine HCl) or buffered creatine (Kre-Alkalyn), Creatine Monohydrate provides equal or greater physiological uptake [1]. Clinical trials comparing CrM to buffered creatine at equivalent doses reveal no significant differences in muscle creatine content or performance outcomes[1]. Because CrM is nearly 100% bioavailable, the added procurement cost of high-solubility salts yields zero additional biological efficacy, making CrM the strictly preferred choice for physiological saturation[2].

Evidence DimensionMuscle creatine saturation and systemic bioavailability
Target Compound DataCreatine Monohydrate (Near 100% bioavailability; increases baseline muscle creatine by 20-40%)
Comparator Or BaselineBuffered Creatine / Creatine HCl (No statistically significant increase in muscle creatine over CrM)
Quantified Difference0% physiological advantage for buffered/HCl forms despite significantly higher raw material costs.
ConditionsIn vivo human supplementation (e.g., 5g/day maintenance dosing).

Buyers should avoid paying premium prices for designer creatine salts, as the baseline monohydrate form already achieves maximum physiological saturation.

Thermal Stability and Non-Hygroscopic Handling for Bulk Manufacturing

In bulk manufacturing and prolonged storage, the physical stability of the raw material dictates packaging and handling costs. Creatine Monohydrate powder is stable, showing no signs of degradation to creatinine even when stored at 40 °C for over three years [1]. In contrast, Creatine Anhydrous—produced by removing the water of crystallization at 100 °C—is highly hygroscopic [1]. Upon exposure to ambient humidity, anhydrous creatine rapidly absorbs moisture to revert to the monohydrate form, causing clumping and batch inconsistencies unless processed in strictly controlled environments [1].

Evidence DimensionLong-term thermal stability and moisture absorption
Target Compound DataCreatine Monohydrate (Stable at 40 °C for >3 years; non-hygroscopic)
Comparator Or BaselineCreatine Anhydrous (Highly hygroscopic; rapidly absorbs moisture and clumps)
Quantified DifferenceCrM requires standard packaging, whereas Anhydrous requires costly moisture-barrier environments to prevent reversion and clumping.
ConditionsLong-term bulk storage and ambient humidity exposure.

CrM drastically lowers supply chain and manufacturing costs by eliminating the need for specialized moisture-controlled handling and packaging.

Large-Scale Solid-Dose Sports Nutrition Formulation

Due to its non-hygroscopic crystalline structure and proven thermal stability (>3 years at 40 °C), Creatine Monohydrate is the preferred choice for dry-blend powders, capsules, and pressed tablets. Unlike Creatine Anhydrous, it does not require extreme moisture-barrier packaging, ensuring consistent flowability and preventing clumping during high-speed encapsulation and packaging processes [1].

Clinical and Metabolic Efficacy Trials

Because it possesses near 100% absolute oral bioavailability and does not suffer from the rapid degradation to creatinine seen in Creatine Ethyl Ester, CrM is the mandatory baseline compound for clinical research assessing muscle saturation, ATP resynthesis, or neurological creatine uptake [2].

Cost-Optimized Commercial Supplement Manufacturing

For procurement teams, the raw material cost-to-efficacy ratio of CrM is highly favorable. Designer salts like Creatine HCl or Buffered Creatine command a premium price but deliver identical physiological saturation. Procuring CrM maximizes budget efficiency while delivering the fully validated biological effect[3].

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

149.08004122 Da

Monoisotopic Mass

149.08004122 Da

Heavy Atom Count

10

Density

1.33 at 25 °C

Application

Ingredient of health care products.

Melting Point

Decomposes at 303 °C
303 °C

UNII

9603LN7R2Q

Related CAS

57-00-1 (free acid)

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 49 of 144 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 95 of 144 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Amino Acids; Complementary Therapies

Therapeutic Uses

Creatine, as well as a creatine analogue called cyclocreatine, inhibit growth of a broad range of solid tumors in rat models of cancer; these tumors express high levels of CK. Although the mechanism for tumor inhibition is unknown...

Pharmacology

Creatine Monohydrate is the monohydrate form of creatine similar or identical to endogenous creatine produced in the liver, kidneys, and pancreas. Creatine, in phosphate form, helps supply energy to muscle cells for contraction. After intense effort, when ATP deposits are depleted, creatine phosphate donates phosphate groups toward the fast synthesis of ATP. Dietary supplementation with creatine may improve muscle wasting associated with cancer and other chronic diseases.

Mechanism of Action

In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalysed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation.
Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions.
Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant.

Vapor Pressure

0.00079 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6020-87-7

Absorption Distribution and Excretion

In muscle and nerve, most of the creatine is phosphorylated to phosphocreatine (pCr) in a reaction that is catalyzed by the enezyme creatine kinase (CK), there are three isoforms of (isoenzymes) of CK. CK-MM is the skeletal muscle isoform; CK-BB, the brain isoform, and CK-MB, the isoform found in cardiac muscle. Most of the PCr in the body is in skeletal muscle.
Creatine is absorbed from the small intestines and enters the portal circulation and is transported to the liver. The ingested creatine, and the creatine made in the liver, is then transported into the systemic circulation and distributed into various tissues of the body, including muscle and nerves, by crossing the cell membrane via a specific creatine-transported system against a 200:1 gradient.

Metabolism Metabolites

Within muscle and nerve cells, about 60 to 67% of the creatine entering the cells gets converted to phosphocreatine via the enzyme creatine kinase. About 2% of creatine is converted to creatinine, and both creatine and creatinine are excreted by the kidneys.
Half Life: 3 hours

Wikipedia

Creatine

Drug Warnings

Phosphocreatine inhibits enzymes in the glycolitic pathway, including glyceraldehydes-3-phosphate dehydrogenase, phosphofructokinase and pyruvate kinase.
Safety data are lacking and are urgently needed, especially for long-term use of creatine and for use among the pediatric population (including adolescence) and among those in poor health. There are some reports that long-term use of creatine may be nephrotoxic. This needs further investigation before long-term creatine supplementation can be recommended under any circumstance.
Creatine is contraindicated in those with renal failure and renal disorders such as nephritic syndrome.
Anecdotal reports of adverse events to FDA have included rash, dyspnea, vomiting, diarrhea, nervousness, anxiety, migraine, fatigue, polymyositis, myopathy,seizures and atrial fibrillation.
There are reports of elevated serum creatinine, a metabolite of creatine and a marker of kidney function, in some who take creatine and have normal renal function. This /effect on renal function tests/ is reversible upon discontinuation of creatine.

Biological Half Life

3 hours

Methods of Manufacturing

Monosubstituted and N,N-disubstituted compounds, including guanidinocarboxylic acids (eg, creatine), are produced industrially by the reaction of cyanamide with the corresponding amines or aminocarboxylic acids.

General Manufacturing Information

Glycine, N-(aminoiminomethyl)-N-methyl-: ACTIVE
The literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).
Commercially isolated from meat extracts

Clinical Laboratory Methods

Creatine test system. (a) Identification. A creatine test system is a device intended to measure creatine (a substance synthesized in the liver and pancreas and found in biological fluids) in plasma, serum, and urine. Measurements of creatine are used in the diagnosis and treatment of muscle diseases and endocrine disorders including hyperthyroidism.
Creatine phosphokinase/creatine kinase or isoenzymes test system. (a) Identification. A creatine phosphokinase/creatine kinase or isoenzymes test system is a device intended to measure the activity of the enzyme creatine phosphokinase or its isoenzymes (a group of enzymes with similar biological activity) in plasma and serum. Measurements of creatine phosphokinase and its isoenzymes are used in the diagnosis and treatment of myocardial infarction and muscle diseases such as progressive, Duchenne-type muscular dystrophy.
HPLC determination in cardiac muscle.
1H nuclear magnetic resonance ( NMR) urine analysis as an effective tool to detect creatine supplementation. The detection limit is 10 umol/L (1.31 mg/L).

Dates

Last modified: 08-15-2023

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